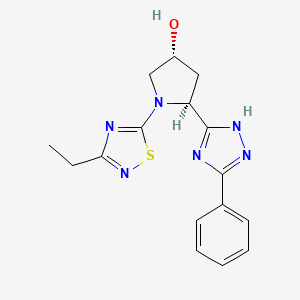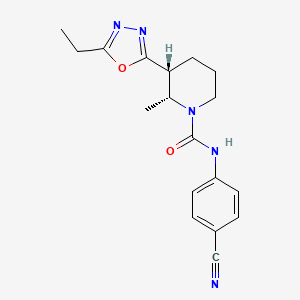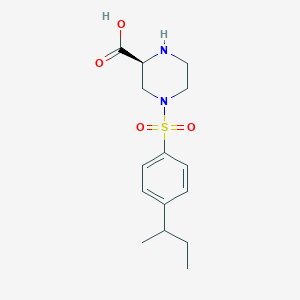![molecular formula C11H21NO B7354664 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Scientific Research Applications
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR5 in the regulation of synaptic plasticity, learning and memory, anxiety and depression, addiction, and pain perception. This compound has also been used to investigate the potential therapeutic benefits of mGluR5 antagonists in various neurological and psychiatric disorders.
Mechanism of Action
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, this compound can modulate various signaling pathways that are involved in synaptic plasticity, neurotransmitter release, and neuronal excitability. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of intracellular calcium signaling and protein kinase A and C pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the specific brain regions targeted. Some of the reported effects of this compound include the modulation of synaptic plasticity, the regulation of glutamate and dopamine release, the reduction of anxiety and depression-like behaviors, and the attenuation of drug-seeking behavior. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol is a highly selective and potent antagonist for mGluR5, which makes it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological processes. However, this compound has some limitations for lab experiments, such as its poor solubility in water and its potential off-target effects on other mGluR subtypes. Therefore, it is important to use appropriate controls and to validate the specificity of this compound in each experimental setting.
Future Directions
There are many potential future directions for research on 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol and mGluR5 signaling. Some of the possible areas of investigation include the development of more selective and potent mGluR5 antagonists, the identification of downstream signaling pathways that are modulated by mGluR5, and the investigation of the role of mGluR5 in other brain regions and cell types. Additionally, the therapeutic potential of mGluR5 antagonists in various neurological and psychiatric disorders warrants further investigation.
Synthesis Methods
The synthesis of 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol involves several steps, starting with the preparation of 6-methyl-2-piperidone. This intermediate is then alkylated with isopropenyl magnesium bromide to give 6-methyl-1-prop-2-enylpiperidin-2-one. The final step involves reduction of the ketone group with sodium borohydride to give this compound in high yield and purity.
properties
IUPAC Name |
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-8-12-10(2)5-4-6-11(12)7-9-13/h3,10-11,13H,1,4-9H2,2H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYTLFGQYSEGC-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC=C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC=C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)

![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)

![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)




![N-[4-[[(2R,6R)-2-(2-hydroxyethyl)-6-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7354663.png)
![methyl 3-[[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methyl]benzoate](/img/structure/B7354668.png)
![(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol](/img/structure/B7354671.png)
![(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid](/img/structure/B7354679.png)